molecular formula C10H9ClF2N2 B2751147 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride CAS No. 2219407-32-4

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride

Cat. No.: B2751147
CAS No.: 2219407-32-4
M. Wt: 230.64
InChI Key: MJLIVJNLCODVAW-UHFFFAOYSA-N
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Description

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C10H9ClF2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenylmethyl group, making it a valuable molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
  • 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole nitrate
  • 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole sulfate

Uniqueness

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methyl]-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7;/h1-2,4-6H,3H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLIVJNLCODVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=CNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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